molecular formula C23H20ClNO3S B252912 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252912
M. Wt: 425.9 g/mol
InChI Key: VLNDCTCZMZEZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as CPTH6, is a small molecule inhibitor that has been developed to target histone acetyltransferases (HATs). HATs are enzymes that modify the chromatin structure by adding acetyl groups to histone proteins, which can activate gene transcription. CPTH6 has shown potential in inhibiting the activity of HATs and has been studied for its biochemical and physiological effects.

Mechanism of Action

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one works by binding to the HAT enzyme and inhibiting its activity. HATs add acetyl groups to lysine residues on histone proteins, which can activate gene transcription. By inhibiting HAT activity, 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can potentially reduce the expression of oncogenes and other genes involved in disease progression.
Biochemical and physiological effects:
Studies have shown that 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can inhibit the activity of HATs in vitro and in vivo. In cancer cells, 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to reduce the expression of oncogenes and inhibit cell proliferation. In addition, 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential in treating neurodegenerative diseases, as HATs have been implicated in the regulation of neuronal gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for HATs, which can reduce off-target effects. However, one limitation is that 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one may not be effective in all types of cancer or diseases, as the expression and activity of HATs can vary among different cell types and tissues.

Future Directions

Future research on 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. In addition, 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one could be studied in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects. Finally, further studies could investigate the potential of 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in treating other diseases, such as inflammatory disorders or metabolic diseases, where HATs have been implicated in disease progression.

Synthesis Methods

The synthesis of 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 2-oxo-2-(5-chlorothiophen-2-yl)ethyl 4-methylbenzenesulfonate with 3-hydroxy-1-(2,5-dimethylbenzyl)-1,3-dihydro-2H-indol-2-one in the presence of a base. The resulting product is purified by column chromatography to obtain 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in a pure form.

Scientific Research Applications

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential in inhibiting the activity of HATs, which can have implications in the treatment of cancer and other diseases. HATs have been found to be overexpressed in many types of cancer, leading to increased transcriptional activity of oncogenes. Inhibiting HAT activity can potentially reduce the growth and proliferation of cancer cells.

properties

Product Name

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H20ClNO3S

Molecular Weight

425.9 g/mol

IUPAC Name

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C23H20ClNO3S/c1-14-7-8-15(2)16(11-14)13-25-18-6-4-3-5-17(18)23(28,22(25)27)12-19(26)20-9-10-21(24)29-20/h3-11,28H,12-13H2,1-2H3

InChI Key

VLNDCTCZMZEZTG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Cl)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Cl)O

Origin of Product

United States

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